REACTION_CXSMILES
|
[CH2:1]([O:9][CH:10]([CH3:14])[C:11](O)=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].S(Cl)([Cl:17])=O>>[CH2:1]([O:9][CH:10]([CH3:14])[C:11]([Cl:17])=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Name
|
α-octyloxypropionic acid
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)OC(C(=O)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heat for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
Then, excess thionyl chloride was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)OC(C(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |